molecular formula C9H9BF2N2O2 B7954781 (1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid

(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7954781
M. Wt: 225.99 g/mol
InChI Key: CVFNALUZAPSPBC-UHFFFAOYSA-N
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Description

(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with ethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzodiazole with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid is unique due to the presence of both ethyl and difluoro groups on the benzodiazole ring. These substitutions can influence the compound’s reactivity and properties, making it distinct from other similar boronic acid derivatives.

Properties

IUPAC Name

(1-ethyl-6,7-difluorobenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2N2O2/c1-2-14-4-13-6-3-5(10(15)16)7(11)8(12)9(6)14/h3-4,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFNALUZAPSPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1F)F)N(C=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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